molecular formula C23H19BrN2O2 B2795159 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide CAS No. 941905-41-5

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide

Cat. No. B2795159
CAS RN: 941905-41-5
M. Wt: 435.321
InChI Key: DIZIQLGSHQBQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide, commonly known as BTB-1, is a chemical compound that has shown promising results in scientific research. It is a small molecule inhibitor that has been studied for its potential use in cancer treatment.

Scientific Research Applications

  • Synthesis and Derivatives : A study by Khalifa et al. (1982) described the synthesis of derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline, which are related to your compound of interest. These derivatives, including benzyl derivatives, were synthesized to explore their potential biological activities (Khalifa et al., 1982).

  • Alkaloid Synthesis : Research by Schütz et al. (2020) involved a versatile approach to synthesize 1-oxoisoquinoline alkaloids, starting from 2-bromobenzamides. This work improved the total syntheses of monomeric oxoisoquinolines and achieved the first total syntheses of dimeric alkaloids berbanine and berbidine (Schütz, Schmidt, & Bracher, 2020).

  • Palladium-Catalyzed Reactions : The study by Hikawa et al. (2012) developed a novel method for synthesizing 4-phenylquinazolinones via a palladium-catalyzed domino reaction. This method involved N-benzylation, benzylic C-H amidation, and dehydrogenation in water, showcasing an innovative approach to construct complex organic molecules (Hikawa, Ino, Suzuki, & Yokoyama, 2012).

  • Antifungal Properties : Bohórquez et al. (2015) synthesized 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives and evaluated them as potential antifungal agents. This study highlighted the synthesis process and the promising antifungal activity of these compounds (Bohórquez, Kouznetsov, & Zacchino, 2015).

  • Synthetic Methodology Development : Katritzky et al. (1996) reported the synthesis of julolidines using benzotriazole methodology. This research contributed to the development of new synthetic methodologies for complex heterocyclic compounds, which could include derivatives of the compound you are interested in (Katritzky, Rachwal, Rachwał, & Abboud, 1996).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-bromobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O2/c24-19-8-4-7-18(13-19)23(28)25-20-10-11-21-17(14-20)9-12-22(27)26(21)15-16-5-2-1-3-6-16/h1-8,10-11,13-14H,9,12,15H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZIQLGSHQBQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide

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